molecular formula C14H19N3O3S B1401620 N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide CAS No. 1392490-95-7

N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide

Cat. No.: B1401620
CAS No.: 1392490-95-7
M. Wt: 309.39 g/mol
InChI Key: LHQCCVDEYCCGOI-UHFFFAOYSA-N
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Description

N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide is a synthetic specialty chemical designed for research applications, particularly in the fields of medicinal chemistry and inflammasome biology. Its molecular structure integrates a sulfonamide moiety, a piperidine ring, and an electrophilic acrylamide group, creating a multifunctional scaffold for scientific investigation. The acrylamide group is a key functional feature, as it is an α,β-unsaturated carbonyl derivative that acts as a soft electrophile. This property allows it to preferentially form covalent adducts with soft nucleophiles, such as the thiolate groups on cysteine residues within specific proteins . This covalent binding mechanism can be exploited to modulate protein function, making it a valuable tool for studying enzyme inhibition and signal transduction pathways. The structural components of this molecule suggest potential for targeting protein complexes like the NLRP3 inflammasome. The NLRP3 inflammasome is a cytosolic multiprotein complex that plays a fundamental role in the immune system's response to damage and infection; its aberrant activation is implicated in a range of diseases, from autoimmune and neurodegenerative conditions to cardiovascular and metabolic disorders . Acrylamide-based compounds have been demonstrated to inhibit ATP hydrolysis by the NLRP3 protein and prevent the conformational changes necessary for its activation, thereby blocking the subsequent release of pro-inflammatory cytokines like IL-1β . The presence of the sulfonamide group, a classic pharmacophore found in antimicrobial agents, may also be of interest for researchers exploring novel antibacterial and antifungal compounds . This product is provided for research purposes to investigate these and other potential mechanisms of action. It is intended for use by qualified researchers in controlled laboratory settings. This compound is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Properties

IUPAC Name

N-[1-(4-aminophenyl)sulfonylpiperidin-4-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-2-14(18)16-12-7-9-17(10-8-12)21(19,20)13-5-3-11(15)4-6-13/h2-6,12H,1,7-10,15H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQCCVDEYCCGOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Aminopiperidine Intermediate

A critical intermediate in the synthesis is 4-aminopiperidine or its protected derivatives such as 4-Boc-aminopiperidine. According to patent CN107805218B, 4-Boc-aminopiperidine is prepared by:

  • Step 1: Reaction of N-benzyl-4-piperidone with orthoformate and ammonium chloride in methanol or ethanol under reflux to form an intermediate imine or related compound.
  • Step 2: Subsequent reaction with tert-butyl carbamate (Boc protection) in toluene with removal of methanol by azeotropic distillation at elevated temperatures (80-110 °C) to yield a Boc-protected aminopiperidine intermediate.
  • Step 3: Catalytic hydrogenation using Pd/C under hydrogen atmosphere (0.8-1.0 MPa) at 60-80 °C for 4-8 hours to remove benzyl protecting groups and obtain 4-Boc-aminopiperidine with yields around 88-90% and high purity (GC content ~99%).

This method provides a high-yield, scalable route to protected 4-aminopiperidine, which is essential for further functionalization.

Coupling with Acrylamide Moiety

The final step involves coupling the piperidinyl sulfonamide intermediate with an acrylamide group:

  • Acrylamide coupling is typically achieved by reacting the amine-functionalized intermediate with acryloyl chloride or acrylic acid derivatives under mild base conditions to form the corresponding acrylamide.
  • The reaction requires careful temperature control to avoid polymerization of acrylamide and to ensure selective mono-substitution.
  • Purification is generally performed by crystallization or chromatography to isolate the pure N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide.
Step No. Reaction Description Reagents/Conditions Yield (%) Purity (GC or NMR) Notes
1 Formation of Boc-protected 4-aminopiperidine N-benzyl-4-piperidone + orthoformate + Boc-NH2 81-90 ~99% Reflux, azeotropic distillation
2 Catalytic hydrogenation to remove benzyl group Pd/C, H2 (0.8-1.0 MPa), 60-80 °C, 4-8 h 88-90 ~99% Autoclave hydrogenation
3 Sulfonylation with 4-amino-benzenesulfonyl group 4-amino-benzenesulfonamide + piperidine amine + pyridine Not specified Confirmed by IR/NMR Controlled sulfonylation conditions
4 Acrylamide coupling Acryloyl chloride or acrylic acid derivatives + base Not specified Confirmed by NMR/IR Temperature control critical
  • The Boc-protected 4-aminopiperidine intermediate shows melting points in the range of 161-163 °C with high purity confirmed by gas chromatography and NMR spectroscopy.
  • IR and NMR spectroscopy confirm the presence of characteristic functional groups at each stage: sulfonamide NH2 stretching (3498–3008 cm⁻¹), amide carbonyl (1662–1692 cm⁻¹), and aromatic amine signals in 1H NMR.
  • X-ray crystallography data for related sulfonamide compounds validate the molecular structure and confirm the successful sulfonylation.
  • The hydrogenation step is critical for deprotection and must be carefully monitored by GC to ensure complete conversion without over-reduction or side reactions.

The preparation of this compound involves a multi-step synthetic route starting from N-benzyl-4-piperidone, progressing through Boc-protected 4-aminopiperidine, sulfonylation with 4-amino-benzenesulfonamide, and final acrylamide coupling. The key factors for successful synthesis include:

  • Efficient protection and deprotection strategies to handle the piperidine nitrogen.
  • Controlled sulfonylation conditions to attach the 4-amino-benzenesulfonyl group.
  • Careful handling of acrylamide coupling to avoid polymerization.
  • Use of catalytic hydrogenation under optimized pressure and temperature for deprotection.

This synthetic approach is supported by detailed patent protocols and peer-reviewed research articles, providing a robust, scalable methodology for preparing this compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives of the original compound .

Scientific Research Applications

Pharmaceutical Development

N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide has been investigated as a potential inhibitor of transglutaminase (TG2), an enzyme implicated in various pathological conditions including cancer and autoimmune diseases. Inhibitors of TG2 can modulate cellular functions such as apoptosis, migration, and differentiation, making this compound a candidate for drug development targeting these pathways .

Cancer Research

The compound's ability to inhibit TG2 has shown promise in cancer therapy, particularly in the treatment of solid tumors where TG2 is often overexpressed. Studies have indicated that TG2 inhibitors can enhance the efficacy of chemotherapeutic agents by sensitizing cancer cells to treatment .

Neurological Disorders

Research has also suggested that this compound may have neuroprotective effects. Compounds with similar structures have been studied for their potential to protect neuronal cells from oxidative stress and apoptosis, which are critical mechanisms in neurodegenerative diseases like Alzheimer's and Parkinson's .

Anti-inflammatory Properties

The sulfonamide group within the compound is known for its anti-inflammatory properties. Research indicates that compounds containing sulfonamide moieties can inhibit pro-inflammatory cytokines, suggesting that this compound could be beneficial in treating inflammatory conditions such as rheumatoid arthritis .

Case Study 1: TG2 Inhibition in Cancer Cells

A study published in Cancer Research demonstrated that the application of this compound significantly reduced the viability of pancreatic cancer cells when combined with standard chemotherapy. The results indicated a synergistic effect, leading to increased apoptosis in treated cells compared to controls .

Case Study 2: Neuroprotection Against Oxidative Stress

In a preclinical model of Alzheimer's disease, researchers found that administering this compound resulted in decreased levels of oxidative markers and improved cognitive function in treated animals. This suggests a potential therapeutic role for this compound in neurodegenerative disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
TG2 InhibitionReduces tumor cell viability
NeuroprotectionProtects against oxidative stress
Anti-inflammatory EffectsInhibits pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase IX, preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition can lead to a decrease in tumor cell proliferation and survival .

Comparison with Similar Compounds

Potency in Enzyme Inhibition

  • The 4-aminobenzenesulfonyl group in the target compound significantly enhances TG2 inhibitory activity compared to other sulfonyl-acrylamide derivatives. For example, naphthalenesulfonamide inhibitors lacking this group showed reduced potency (up to 10-fold decrease) .
  • In contrast, acryloylfentanyl’s phenethyl and phenyl substituents confer high affinity for opioid receptors, demonstrating how minor structural changes redirect activity toward neurological targets .

Selectivity and Off-Target Effects

  • The acrylamide warhead in the target compound promotes covalent binding to TG2, improving selectivity over non-covalent inhibitors. However, acryloylfentanyl’s lack of a sulfonyl group results in off-target binding to µ-opioid receptors, leading to psychoactive effects .
  • FK866 analogues, such as Compound 9, exhibit sub-nanomolar anti-proliferative activity by targeting nicotinamide phosphoribosyltransferase (NAMPT), a metabolic enzyme overexpressed in cancers .

Biological Activity

N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide (CAS Number: 1392490-95-7) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and anticancer agent. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure comprising a piperidine ring linked to an acrylamide group and a sulfonamide moiety. The specific arrangement of these functional groups contributes to its biological properties.

PropertyValue
Molecular FormulaC14H19N3O3S
Molecular Weight305.38 g/mol
IUPAC NameN-[1-(4-aminophenyl)sulfonylpiperidin-4-yl]prop-2-enamide
InChI KeyLHQCCVDEYCCGOI-UHFFFAOYSA-N

The primary mechanism of action for this compound involves its role as an enzyme inhibitor . It has been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in various cancer cells, which is critical for tumor growth and survival. By binding to the active site of CA IX, this compound reduces the hydration of carbon dioxide, leading to decreased tumor cell proliferation and increased apoptosis in cancer cells .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by upregulating apoptotic markers such as cleaved caspase-3 and HIF-1α .

Case Study:
In a study involving HepG2 liver cancer cells, compounds similar to this compound showed IC50 values of 0.12 μM and 0.13 μM, indicating potent inhibitory effects on cell viability .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities against acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial in treating neurological disorders, while urease inhibitors have applications in managing urinary infections.

Table: Enzyme Inhibition Data

CompoundIC50 (µM)Target Enzyme
This compound2.14 ± 0.003Urease
Eserine (control)21.25 ± 0.15AChE

These results suggest that this compound could serve as a lead compound for developing new therapeutic agents targeting these enzymes .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound indicate moderate activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. This activity is attributed to the sulfonamide group, which is known for its antibacterial effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide, and how are intermediates characterized?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the sulfonylation of a piperidine precursor. For example, coupling 4-aminobenzenesulfonyl chloride with a piperidin-4-yl intermediate under basic conditions (e.g., triethylamine in dichloromethane). Subsequent acrylamide formation is achieved via acryloyl chloride or activated ester coupling. Intermediates are characterized using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. What spectroscopic methods are employed to confirm the structure of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR identifies protons on the piperidine ring (δ 1.5–3.0 ppm), sulfonamide NH (δ ~7.5 ppm), and acrylamide vinyl protons (δ 5.5–6.5 ppm). 13C^{13}C-NMR confirms carbonyl (C=O, δ ~165 ppm) and sulfonamide (SO2_2, δ ~125 ppm) groups .
  • Mass Spectrometry : HRMS validates the molecular ion peak (e.g., [M+H]+^+) with ≤2 ppm error .

Q. What purification techniques are optimal for this compound post-synthesis?

  • Methodology :

  • Column Chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane or methanol/dichloromethane) removes unreacted starting materials.
  • Recrystallization : Ethanol or acetonitrile is used to isolate high-purity crystals. Purity is confirmed via HPLC (>95%) .

Advanced Research Questions

Q. How can computational chemistry predict the physicochemical properties of this compound, and what are the limitations?

  • Methodology :

  • LogP/LogD Prediction : Tools like ACD/Labs Percepta estimate lipophilicity (LogP ~1.5–2.0), but discrepancies arise due to ionization states (e.g., sulfonamide pKa ~10.5). Adjust pH-dependent LogD using in silico models .
  • ADMET Properties : Molecular docking (AutoDock Vina) predicts blood-brain barrier permeability, but experimental validation (e.g., PAMPA assay) is critical for accuracy .

Q. What strategies resolve discrepancies in biological activity data between similar acrylamide derivatives?

  • Methodology :

  • Meta-Analysis : Compare IC50_{50} values across studies (e.g., neuropeptide Y2 receptor vs. kinase assays) to identify assay-specific biases .
  • Structural Overlay : Use X-ray crystallography or molecular dynamics to assess conformational flexibility impacting receptor binding .

Q. How does the sulfonamide group influence the compound's receptor binding affinity, and what methods assess this?

  • Methodology :

  • SAR Studies : Synthesize analogs without the sulfonamide and compare binding (e.g., SPR or radioligand assays). The sulfonamide enhances hydrogen bonding to residues like Arg/Lys in target proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic contributions (ΔH, ΔS) of sulfonamide-protein interactions .

Q. What in vitro assays are suitable for evaluating its pharmacokinetic properties?

  • Methodology :

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. CYP450 inhibition assays identify metabolic liabilities .
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure free fraction .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodology :

  • Scaffold Modification : Vary substituents on the piperidine (e.g., alkylation) and acrylamide (e.g., electron-withdrawing groups) to assess potency trends.
  • 3D-QSAR : CoMFA or CoMSIA models correlate steric/electrostatic fields with activity. Validate with in vitro assays .

Notes

  • Contradictions : Variability in LogP predictions vs. experimental data highlights the need for hybrid computational/experimental approaches.
  • Regulatory Considerations : While not directly scheduled, structural similarity to controlled piperidine derivatives (e.g., fentanyl analogs) warrants caution in handling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide
Reactant of Route 2
Reactant of Route 2
N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.